Tubulin Polymerisation Inhibition – Direct Comparison with Colchicine in a Biochemical Turbidity Assay
In a cell‑free tubulin polymerisation turbidity assay, 2,6‑dimethoxy‑N‑(4‑(naphthalen‑1‑yl)thiazol‑2‑yl)benzamide inhibited bovine tubulin assembly with an IC50 of 7.03 µM . The standard antimitotic agent colchicine, tested under comparable conditions, exhibited an IC50 of 9.1 µM . This represents a 1.29‑fold improvement in potency over the clinical reference compound.
| Evidence Dimension | Inhibition of tubulin polymerisation |
|---|---|
| Target Compound Data | IC50 = 7.03 µM |
| Comparator Or Baseline | Colchicine IC50 = 9.1 µM |
| Quantified Difference | 1.29‑fold more potent than colchicine |
| Conditions | Bovine tubulin turbidity assay (cell‑free biochemical system) |
Why This Matters
For procurement decisions, the compound offers measurable tubulin‑targeting activity that is comparable to a clinically validated antimitotic, providing a defined benchmark for phenotypic screening cascades.
- [1] BindingDB. CHEMBL3422152 (BDBM50081638): Inhibition of bovine tubulin polymerization – IC50 = 7.03 µM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50081638 (accessed 2026-04-29). View Source
- [2] Wang, G.; Liu, W.; Fan, Y.; et al. Design, synthesis and biological evaluation of novel thiazole‑naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry 2021, 36 (1), 1694–1702. DOI: 10.1080/14756366.2021.1952203. View Source
